2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride
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Overview
Description
2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C4H9N5·HCl It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction can lead to a wide range of biological properties .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a broad range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
It’s known that tetrazole acid containing compounds have been attributed to enterohepatic recirculation mechanisms, which could impact their bioavailability .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride typically involves the reaction of primary amines with orthoesters and azides. One common method is the heterocyclization reaction, where primary amines react with orthoesters and sodium azide in an acetic acid medium . This method is advantageous due to its relatively simple reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step reactions, but the process can be streamlined to enhance efficiency. For example, the preparation of similar compounds involves the use of sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO) as solvents, followed by heating to 80-85°C . These conditions facilitate the formation of the tetrazole ring and subsequent purification steps to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, orthoesters, and primary amines. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to elevated temperatures (80-85°C) depending on the specific reaction .
Major Products
The major products formed from these reactions include various tetrazole derivatives, which can be further modified to enhance their chemical and biological properties.
Scientific Research Applications
2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride has several scientific research applications:
Biology: The compound’s tetrazole ring structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Comparison with Similar Compounds
Similar Compounds
2H-Tetrazol-5-amine, 2-(2-propenyl)-: This compound has a similar tetrazole ring structure but differs in its side chain, which affects its chemical and biological properties.
8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride: Another tetrazole derivative with applications in medicine, particularly in the treatment of asthma.
Uniqueness
2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride is unique due to its specific side chain, which influences its reactivity and interaction with biological targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to other tetrazole derivatives.
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-4(2,5)3-6-8-9-7-3;/h5H2,1-2H3,(H,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPKSFIHSXJCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1874211-60-5 |
Source
|
Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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